Crystallographic data and 3D molecular structure of 1,4-Dioxaspiro[4.5]decan-7-ylmethanamine
Crystallographic data and 3D molecular structure of 1,4-Dioxaspiro[4.5]decan-7-ylmethanamine
An In-Depth Technical Guide to the Synthesis, Properties, and Application of the 1,4-Dioxaspiro[4.5]decane Scaffold A Focus on the Medicinally Relevant Building Block: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Editorial Note
This guide addresses the inquiry for crystallographic and structural data on 1,4-Dioxaspiro[4.5]decan-7-ylmethanamine. A comprehensive search of academic and crystallographic databases reveals a significant lack of publicly available experimental data, including 3D molecular structure and detailed crystallographic information, for this specific isomer.
However, the structurally related isomer, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine (CAS No. 30482-25-8) , has emerged as a valuable and well-documented building block in medicinal chemistry.[1] Its rigid, three-dimensional spirocyclic core offers a unique scaffold for designing novel therapeutics, allowing for precise spatial orientation of functional groups.[2][3] Recognizing the likely interests of the target audience in drug development, this guide has been structured to provide a comprehensive technical overview of this medicinally relevant isomer.
We will delve into the synthetic pathways, physicochemical properties, and key applications of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, providing field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.
The 1,4-Dioxaspiro[4.5]decane Scaffold: A Privileged Structure in Drug Discovery
Spirocyclic systems are of paramount interest in modern drug design. Their inherent three-dimensionality provides a rigid framework that can lead to improved binding affinity and selectivity for biological targets compared to more traditional flat, aromatic systems.[3] The 1,4-dioxaspiro[4.5]decane moiety, which serves as a protective group for cyclohexanones, is a key structural element in a variety of bioactive molecules.[3] The introduction of a primary amine, such as the aminomethyl group in 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, provides a critical attachment point for further chemical modifications, enabling the synthesis of diverse compound libraries for screening.[2]
Key Physicochemical and Computed Properties
A summary of the key physicochemical properties for the core scaffold and the title compound is presented below. These values are critical for researchers in predicting solubility, permeability, and other pharmacokinetic properties.
| Property | Value for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine | Reference |
| CAS Number | 30482-25-8 | [1][4] |
| Molecular Formula | C₉H₁₇NO₂ | [4][5] |
| Molecular Weight | 171.24 g/mol | [5] |
| InChIKey | OEBYRQFXIBUGSR-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 0.2 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
| Topological Polar Surface Area | 44.48 Ų | [6] |
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: A Self-Validating Protocol
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is reliably achieved through a robust two-step sequence starting from the commercially available precursor, 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8).[1][3] This approach ensures high yield and purity, critical for subsequent applications in drug development.
Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one
The precursor ketone is a vital bifunctional intermediate.[1] One of the most efficient methods for its preparation involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[1]
Caption: Workflow for the synthesis of the ketone precursor.
Two-Step Synthesis of the Target Amine
The conversion of the ketone to the primary amine is a well-established process. The following protocol is based on a Van Leusen reaction to form the nitrile, followed by a robust reduction.[3]
This step converts the ketone to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile using p-toluenesulfonylmethyl isocyanide (TosMIC). The causality here is the generation of a TosMIC anion which acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization and subsequent elimination to yield the nitrile.
Experimental Protocol:
-
Suspend sodium hydride (1.2 equiv.) in anhydrous THF in a flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equiv.) in anhydrous THF.
-
Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes. Stir for an additional 30 minutes at 0 °C.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv.) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.
The nitrile is then reduced to the target primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). This reagent provides a source of hydride ions that effectively reduce the carbon-nitrogen triple bond.
Experimental Protocol:
-
Carefully add Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv.) to a flask containing anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (1.0 equiv.) from the previous step in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After addition, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench via a Fieser workup: sequential dropwise addition of water (0.4 mL per g of LiAlH₄), 15% aqueous NaOH solution (0.4 mL per g of LiAlH₄), and then water (1.2 mL per g of LiAlH₄).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine as a colorless oil. The product is often pure enough for subsequent use but can be further purified by distillation if required.[3]
Caption: Detailed experimental workflow for the two-step synthesis.
Applications in Drug Development
The primary amine handle of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a crucial attachment point for further chemical modifications, making it a key intermediate for biologically active molecules.[2]
Serotonin 1A (5-HT1A) Receptor Agonists
Derivatives of this spirocyclic amine have been investigated as potent and selective 5-HT1A receptor agonists. This receptor is a well-established target for treating anxiety, depression, and other central nervous system disorders. The rigid core orients pharmacophoric groups in a specific spatial arrangement, leading to high-affinity interactions with the receptor.
Cathepsin S Inhibitors
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is also employed as an intermediate in the synthesis of Cathepsin S inhibitors. Cathepsin S is a cysteine protease implicated in various inflammatory and autoimmune diseases. Incorporating the spirocyclic amine into the inhibitor structure can modulate potency and selectivity.
Conclusion
While crystallographic data for 1,4-Dioxaspiro[4.5]decan-7-ylmethanamine remains elusive, its isomer, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, stands as a cornerstone building block for medicinal chemists. Its unique three-dimensional structure and the robust, high-yield synthetic protocols detailed herein provide a solid foundation for the development of next-generation therapeutics. This guide serves as a testament to the power of leveraging well-characterized intermediates to explore new chemical space and address complex biological questions.
References
- BenchChem. (2025). Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis.
- PubChemLite. (n.d.). 1,4-dioxaspiro[4.5]decane-8-methanamine.
- BenchChem. (2025). Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol.
- BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
- NextSDS. (n.d.). 1-{1,4-dioxaspiro[4.5]decan-8-yl}methanamine.
- CymitQuimica. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
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